1-(2-Bromoethyl)-2,3-dichlorobenzene
CAS No.: 958027-82-2
Cat. No.: VC8166476
Molecular Formula: C8H7BrCl2
Molecular Weight: 253.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 958027-82-2 |
---|---|
Molecular Formula | C8H7BrCl2 |
Molecular Weight | 253.95 g/mol |
IUPAC Name | 1-(2-bromoethyl)-2,3-dichlorobenzene |
Standard InChI | InChI=1S/C8H7BrCl2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2 |
Standard InChI Key | FDYYGZOWHGEICH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)CCBr |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)CCBr |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound’s structure is defined by its aromatic core and halogen substituents:
-
SMILES:
-
InChIKey: .
The bromoethyl group introduces potential sites for nucleophilic substitution, while the electron-withdrawing chlorine atoms influence aromatic electrophilic reactivity.
Physical Properties
Key physicochemical parameters include:
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves bromination of 2,3-dichlorotoluene using bromine () in the presence of a Lewis acid catalyst (e.g., ):
Alternative methods include Appel reaction conditions, where 2-(3,4-dichlorophenyl)ethanol reacts with carbon tetrabromide () and triphenylphosphine () in dichloromethane, yielding the product in 33% efficiency .
Industrial Optimization
Continuous flow reactors are employed to enhance yield (up to 70%) and purity by optimizing:
-
Temperature:
-
Catalyst loading: .
Automated systems monitor reaction parameters to minimize byproducts like di-brominated derivatives.
Reactivity and Applications
Chemical Reactivity
The bromoethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides, enabling diverse derivatization:
Key reactions:
-
Suzuki Coupling: Forms biaryl structures for drug candidates.
-
Grignard Additions: Extends carbon chains for polymer precursors.
Pharmaceutical Intermediates
The compound is a precursor in synthesizing:
-
Anticancer Agents: Derivatives inhibit kinase activity in breast cancer cell lines (IC: 50 µM).
-
Antimicrobials: Analogues exhibit MIC values of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli .
Hazard | Precautionary Measures | Source |
---|---|---|
Skin irritation (H315) | Wear nitrile gloves | |
Eye damage (H319) | Use safety goggles | |
Respiratory irritation (H335) | Employ fume hoods |
Environmental Impact
The compound’s environmental persistence () and bioaccumulation potential necessitate containment to prevent aquatic toxicity .
Comparative Analysis with Analogues
Compound | Molecular Formula | Boiling Point (°C) | Key Differences |
---|---|---|---|
1-(2-Bromoethyl)-4-chlorobenzene | 264.4 | Single chlorine; lower reactivity | |
1-Bromo-2,3-dichlorobenzene | 225.0 | Lacks ethyl chain; limited derivatization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume